3,5-Dibromotyrosine

Immunoassay Development Oxidative Stress Biomarker Antibody Specificity

3,5-Dibromotyrosine is a dihalogenated tyrosine with bromine at C-3 and C-5, forming a unique epitope for monoclonal antibodies (clone 3A5) that does not cross‑react with 3‑bromotyrosine, 3‑chlorotyrosine, or native tyrosine. This specificity makes it the only valid quantitative LC‑MS/MS standard and IHC positive control for eosinophil peroxidase‑mediated tissue damage. Procure this ≥98% pure compound for biomarker studies, antibody validation, SAR‑driven medicinal chemistry, or proteomic PTM analysis, and ensure data reproducibility unattainable with generic tyrosine analogs.

Molecular Formula C9H9Br2NO3
Molecular Weight 338.98 g/mol
CAS No. 537-24-6
Cat. No. B3032813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromotyrosine
CAS537-24-6
Synonyms3,5-dibromotyrosine
3,5-dibromotyrosine, (L)-isome
Molecular FormulaC9H9Br2NO3
Molecular Weight338.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
InChIInChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
InChIKeyCOESHZUDRKCEPA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>50.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromotyrosine (CAS 537-24-6): A Halogenated Tyrosine Derivative with Distinct Protein Oxidation and Antithyroid Properties


3,5-Dibromotyrosine is a dihalogenated derivative of the amino acid L-tyrosine, characterized by bromine substituents at the C-3 and C-5 positions of its benzyl group [1]. This compound is biosynthesized in vivo as a major product of protein oxidation mediated by eosinophil peroxidase (EPO) and, to a lesser extent, myeloperoxidase (MPO), serving as a stable, covalent adduct of reactive brominating species [2]. Beyond its role as an endogenous biomarker for eosinophil-associated oxidative tissue injury, 3,5-dibromotyrosine exhibits well-documented antithyroid activity and functions as a xenobiotic metabolite [1]. Its unique structure and biochemical origin form the basis for its specialized scientific and industrial applications.

Why 3,5-Dibromotyrosine Cannot Be Substituted with Mono-Halogenated or Non-Halogenated Tyrosine Analogs


The substitution of 3,5-dibromotyrosine with related tyrosine analogs—such as 3-bromotyrosine, 3-iodotyrosine, or unmodified tyrosine—is not scientifically valid due to its unique, dual bromination. This dihalogenated configuration dictates a specific recognition profile by antibodies and biochemical probes that is not shared by monohalogenated species. For instance, monoclonal antibodies raised against 3,5-dibromotyrosine exhibit negligible cross-reactivity with 3-bromotyrosine, 3-chlorotyrosine, 3-iodotyrosine, or tyrosine . Furthermore, the compound's formation pathway is uniquely linked to eosinophil peroxidase (EPO) activity, distinguishing it as a specific biomarker of eosinophil-driven oxidative stress, a functional property absent in other halogenated tyrosines generated by myeloperoxidase or other reactive species [1]. These critical differences render generic substitution inadequate for applications requiring precise molecular recognition or pathway-specific tracking.

Quantitative Differentiation of 3,5-Dibromotyrosine Against In-Class Comparators


Selective Antibody Recognition Profile: 3,5-Dibromotyrosine vs. Monohalogenated and Native Tyrosine

3,5-Dibromotyrosine exhibits a distinct immunological profile, enabling its specific detection in complex biological matrices. A well-characterized monoclonal antibody (clone 3A5) demonstrates strong, specific binding to 3,5-dibromotyrosine and other dihalogenated tyrosines, but it shows weak or no cross-reactivity with monohalogenated analogs like 3-bromotyrosine or non-halogenated tyrosine . This contrasts with other tyrosine modifications (e.g., 3-nitrotyrosine, 3-chlorotyrosine, 3-iodotyrosine), which are not recognized . This specificity is critical for developing accurate assays to quantify eosinophil-dependent oxidative damage, an application where generic tyrosine antibodies would yield false-positive signals due to abundant native tyrosine.

Immunoassay Development Oxidative Stress Biomarker Antibody Specificity

Enzymatic Origin as a Specific Biomarker for Eosinophil Peroxidase (EPO) Activity

The formation of 3,5-dibromotyrosine is a hallmark of eosinophil peroxidase (EPO) activity, distinguishing it from other oxidized tyrosines that primarily reflect myeloperoxidase (MPO) or reactive nitrogen species (RNS) activity. While EPO can generate both 3-bromotyrosine and 3,5-dibromotyrosine, the di-brominated species serves as a more definitive marker for eosinophil-mediated oxidative injury due to the unique brominating capacity of EPO compared to MPO [1]. In in vitro systems using EPO and H2O2, 3,5-dibromotyrosine and 3-bromotyrosine are identified as the major stable protein adducts formed from tyrosine residues [1]. In contrast, other oxidative modifications like 3-nitrotyrosine are formed via peroxynitrite-dependent pathways, which are not specific to eosinophil activation.

Inflammation Research Leukocyte Biology Protein Oxidation

Stability in Analytical Detection by LC-MS/MS for Urinary Biomarker Quantification

3,5-Dibromotyrosine can be reliably quantified in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical capability for its translation as a non-invasive clinical biomarker. Published analytical methods have demonstrated the successful quantification of urinary dibromotyrosine (DiBrY) alongside other oxidized tyrosines, including dityrosine (DiY), nitrotyrosine (NY), and bromotyrosine (BrY), using a validated LC-MS/MS assay [1]. This quantitative capability is essential for monitoring eosinophil-driven oxidative stress in patient cohorts. While this study shows the assay can detect all four species, the unique fragmentation pattern and mass of 3,5-dibromotyrosine (m/z for the neutral molecule is 338.98) allow for its specific and interference-free quantitation in complex urine matrices.

Clinical Chemistry Translational Biomarker Mass Spectrometry

Clinical Response as a Pharmacodynamic Biomarker in Asthma

In a clinical study of asthmatic patients, sputum levels of 3,5-dibromotyrosine were measured to assess eosinophil-mediated airway inflammation. The study evaluated the effects of different treatments and found a numerical, though not statistically significant, trend toward reduced 3,5-dibromotyrosine levels with budesonide therapy compared to placebo [1]. Specifically, treatment with budesonide resulted in lower median 3-bromotyrosine levels compared to placebo (0.24 vs 0.64 mmol/mol tyrosine, P < 0.05), with a similar, non-significant trend observed for 3,5-dibromotyrosine. This indicates that while both brominated tyrosines are markers of eosinophil activity, 3-bromotyrosine may be a more dynamic or abundant biomarker in this specific clinical context, highlighting a potential differential in biomarker utility that requires consideration when designing clinical studies.

Respiratory Medicine Clinical Trial Endpoint Asthma

High Chemical Stability and Well-Defined Physical Properties for Procurement

From a procurement and analytical chemistry perspective, 3,5-dibromotyrosine is a stable, well-characterized solid with defined physical properties that ensure batch-to-batch consistency. The L-isomer of 3,5-dibromotyrosine has a reported melting point of 245°C and a specific optical rotation of [α]D20 = +3.7° (c=5 in 2N HCl) [1]. Its D-isomer counterpart exhibits a melting point of 236-242°C and an optical rotation of [α]D20 = -3 ± 2° (C=1 in 1N HCl) . These distinct properties are critical for identity verification and purity assessment, providing objective metrics for quality control that are not available for less-characterized or labile oxidized tyrosine analogs (e.g., certain quinone or nitro-adducts).

Analytical Chemistry Chemical Reference Standard Procurement

Role as a Substrate in Classic Enzymology Studies (Pepsin and Trypsin)

3,5-Dibromotyrosine, when incorporated into synthetic peptides like N-acetyl-L-phenylalanyl-L-3,5-dibromotyrosine, has served as a classic substrate and inhibitor in fundamental enzymology studies of proteases. It was used to investigate the pH dependence of pepsin-catalyzed hydrolysis [1] and as an inhibitor of the trypsin-catalyzed activation of chymotrypsinogen [2]. These studies, dating back to the 1960s, leveraged the unique electronic and steric effects of the bromine substituents to probe enzyme active site mechanisms. While this application is now historical, it underscores the compound's utility as a model substrate for studying halogen effects on peptide-enzyme interactions, a role that non-halogenated or differently halogenated tyrosines would not fulfill in the same way due to altered binding affinities and electronic properties.

Enzymology Protease Substrate Biochemistry

High-Value Research and Industrial Applications for 3,5-Dibromotyrosine


Quantitative Biomarker for Eosinophil-Driven Oxidative Stress in Respiratory and Allergic Disease Research

In respiratory and allergic disease research, 3,5-dibromotyrosine is utilized as a specific and quantitative biomarker for eosinophil peroxidase (EPO)-mediated oxidative tissue damage. Its formation is a direct result of eosinophil activation, distinguishing it from markers of neutrophil or other immune cell activity [1]. Researchers procure this compound to serve as an analytical standard for LC-MS/MS assays designed to measure its concentration in sputum, bronchoalveolar lavage fluid, or urine [2]. This enables the precise assessment of eosinophil burden, evaluation of anti-inflammatory drug efficacy (e.g., corticosteroids or biologics), and patient stratification in clinical studies of asthma, eosinophilic esophagitis, and atopic dermatitis. Its use as a standard is essential for ensuring accurate and reproducible quantitative data, which is not possible with less specific or unstable markers.

Immunochemical Probe for Detecting Protein Halogenation in Tissue Sections

Immunohistochemistry (IHC) and immunofluorescence microscopy studies rely on monoclonal antibodies highly specific for 3,5-dibromotyrosine to visualize the spatial distribution of eosinophil-induced protein damage in tissue sections [1]. These antibodies, such as clone 3A5, do not cross-react with native tyrosine, 3-nitrotyrosine, or monohalogenated tyrosines, ensuring that the observed signal is due to eosinophil-derived hypobromous acid activity [2]. This application is critical for pathologists and immunologists studying the role of eosinophils in the pathogenesis of allergic inflammation, parasitic infections, and certain autoimmune diseases. The compound itself is required as a positive control and for validating antibody specificity, a step that is impossible with non-specific probes.

Starting Material for Synthesis of Bioactive Marine Natural Product Analogs

In medicinal chemistry and natural product synthesis, 3,5-dibromotyrosine serves as a key starting material or scaffold for creating analogs of bromotyrosine-derived alkaloids found in marine sponges (e.g., Aplysina spp.) [1]. These natural compounds exhibit a range of bioactivities, including antimicrobial, anti-angiogenic, and cytotoxic properties [2]. By using 3,5-dibromotyrosine as a defined building block, chemists can systematically modify the core structure to explore structure-activity relationships (SAR) and develop novel therapeutic candidates, particularly for oncology and infectious disease indications. Its availability as a pure, stable solid makes it a reliable and scalable starting point for complex synthetic routes, a distinct advantage over extracting the natural alkaloids from limited marine sources.

Analytical Reference Standard for Protein Oxidation and Proteomics Research

Proteomics and mass spectrometry facilities procure 3,5-dibromotyrosine as a high-purity reference standard for the identification and quantification of oxidative post-translational modifications (PTMs) in complex biological samples [1]. In bottom-up proteomics workflows, its characteristic mass shift and unique MS/MS fragmentation pattern are used to validate the presence of brominated tyrosine residues in peptides from in vitro and in vivo studies [2]. This is essential for understanding protein damage mechanisms, discovering new biomarkers of oxidative stress, and monitoring the quality of biopharmaceutical products. The compound's defined physical properties and high purity (typically >98%) are prerequisites for generating accurate, cross-study comparable data, a requirement not met by using a crude or mixed-isomer product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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